molecular formula C20H24N2O B11174694 (4-Benzylpiperazin-1-yl)(3,4-dimethylphenyl)methanone

(4-Benzylpiperazin-1-yl)(3,4-dimethylphenyl)methanone

Cat. No.: B11174694
M. Wt: 308.4 g/mol
InChI Key: QXGDZVGHVNKDCN-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)(3,4-dimethylphenyl)methanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety linked to a dimethylphenyl group through a methanone bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(3,4-dimethylphenyl)methanone typically involves the reductive amination of a precursor compound. One common method involves the reaction of 4-benzylpiperazine with 3,4-dimethylbenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)(3,4-dimethylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The benzyl and dimethylphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

(4-Benzylpiperazin-1-yl)(3,4-dimethylphenyl)methanone has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)(3,4-dimethylphenyl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to act as a 5-HT3 receptor antagonist, modulating serotonergic transmission and exhibiting anxiolytic properties in animal models . The compound’s effects are mediated through its binding to the receptor, leading to changes in neurotransmitter levels and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzylpiperazin-1-yl)(3,4-dimethylphenyl)methanone is unique due to its specific combination of benzylpiperazine and dimethylphenyl groups, which confer distinct chemical and biological properties. Its ability to act as a 5-HT3 receptor antagonist sets it apart from other similar compounds, making it a valuable candidate for further research in neuropharmacology and related fields.

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(3,4-dimethylphenyl)methanone

InChI

InChI=1S/C20H24N2O/c1-16-8-9-19(14-17(16)2)20(23)22-12-10-21(11-13-22)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3

InChI Key

QXGDZVGHVNKDCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)C

Origin of Product

United States

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